Pentakis(bromomethyl)benzene
Description
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Structure
3D Structure
Properties
CAS No. |
55231-64-6 |
|---|---|
Molecular Formula |
C11H11Br5 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
1,2,3,4,5-pentakis(bromomethyl)benzene |
InChI |
InChI=1S/C11H11Br5/c12-2-7-1-8(3-13)10(5-15)11(6-16)9(7)4-14/h1H,2-6H2 |
InChI Key |
IVNSAUPBGDNDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1CBr)CBr)CBr)CBr)CBr |
Origin of Product |
United States |
Contextualization Within Poly Bromomethyl Arene Chemistry
Poly(bromomethyl)arenes are a class of aromatic compounds that feature multiple bromomethyl substituents on an aromatic core. These compounds, including derivatives of benzene (B151609), are recognized for their utility as building blocks in organic synthesis. benthamscience.com The reactivity of the bromomethyl groups allows for a variety of chemical transformations, making them key intermediates in the construction of larger, more complex molecular architectures.
The chemistry of poly(bromomethyl)arenes is largely defined by the susceptibility of the bromomethyl groups to nucleophilic substitution reactions. ontosight.ai This reactivity allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse molecular structures. For instance, compounds like 1,3,5-Tris(bromomethyl)benzene (B90972) are utilized in the creation of dendrimers and other macromolecules. guidechem.com Similarly, 1,2,4,5-tetrakis(bromomethyl)benzene (B96394) has been used to generate dienes for cycloaddition reactions. academie-sciences.fr Pentakis(bromomethyl)benzene, with its five reactive sites, represents a highly functionalized member of this class, offering numerous possibilities for creating intricate molecular designs.
Significance As a Multifunctional Building Block in Organic Synthesis
The five bromomethyl groups in pentakis(bromomethyl)benzene provide multiple sites for reaction, making it a highly versatile building block in organic synthesis. ontosight.ai This multifunctionality allows for its use in constructing complex organic molecules through various synthetic strategies. ontosight.ai
The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions, where the bromine atoms are displaced by a wide range of nucleophiles. ontosight.ai This allows for the attachment of different functional groups, leading to the synthesis of highly substituted benzene (B151609) derivatives. These derivatives are valuable in materials science and pharmaceutical research. ontosight.ai Furthermore, the bromomethyl groups can participate in cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. ontosight.ai This capability is crucial for the assembly of elaborate molecular frameworks.
The structured arrangement of the five reactive groups on the benzene ring also allows for the synthesis of molecules with specific three-dimensional structures. This is particularly relevant in the field of supramolecular chemistry, where the design of host molecules for specific guest recognition is a key objective.
Overview of Academic Research Trajectories for Highly Substituted Benzene Derivatives
Direct Bromomethylation Strategies for Benzene Core Functionalization
Direct bromomethylation of an unsubstituted benzene ring to achieve pentasubstitution is a challenging synthetic problem. Electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, are fundamental to introducing alkyl groups onto a benzene ring. msu.edu The bromomethylation of benzene typically involves reacting the aromatic ring with formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen bromide, often in the presence of a Lewis acid catalyst. sciencemadness.orgorganic-chemistry.org This process generates a bromomethyl cation (BrCH2+) or a related electrophilic species that then attacks the benzene ring. libretexts.orgchemistrysteps.com
However, achieving polysubstitution, particularly pentasubstitution, is complicated by several factors. Firstly, the introduction of each successive bromomethyl group deactivates the aromatic ring towards further electrophilic attack. libretexts.org Secondly, the directing effects of the already present bromomethyl groups influence the position of subsequent substitutions. libretexts.org While there are methods for the selective mono-, bis-, and tris-bromomethylation of aromatic compounds, achieving exhaustive bromomethylation to the pentakis level on an unsubstituted benzene core is not a commonly reported or efficient strategy. sciencemadness.orgscispace.com
Indirect Synthetic Routes via Precursor Modification
Due to the difficulties of direct pentabromomethylation, indirect routes starting from already substituted benzene derivatives are generally more viable. These methods involve the transformation of precursor molecules that already possess the desired carbon skeleton.
Transformation of Methylated Benzene Precursors
A more common and effective approach to synthesizing poly(bromomethyl)benzenes involves the side-chain bromination of methylated benzene precursors. lmaleidykla.lt For instance, the synthesis of hexakis(bromomethyl)benzene (B1581562), a closely related compound, often starts from mesitylene (B46885) (1,3,5-trimethylbenzene). thieme-connect.commdpi.com This process typically involves two key steps: exhaustive bromomethylation of the initial methyl groups and subsequent bromination of the newly introduced methyl groups. thieme-connect.com
A plausible synthetic route to pentakis(bromomethyl)benzene could therefore start from pentamethylbenzene (B147382). The methyl groups of pentamethylbenzene can be subjected to radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. lmaleidykla.lt This method, however, can sometimes lead to the formation of dibromomethyl (-CHBr2) groups, especially when multiple bromomethyl groups are being introduced. sciencemadness.org Careful control of reaction conditions is crucial to favor the formation of the desired monobrominated product.
Halogenation Reactions in Substituted Aromatic Systems
The halogenation of substituted aromatic systems is a well-established field in organic chemistry. libretexts.org The nature of the substituents already present on the benzene ring dictates the reactivity and the regioselectivity of the halogenation reaction. libretexts.org In the context of synthesizing this compound, a precursor with five methyl groups would be the ideal starting material for subsequent bromination.
The reaction of such a precursor with a brominating agent like elemental bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) is a standard method for aromatic bromination. masterorganicchemistry.comkhanacademy.org However, for the specific case of converting methyl groups to bromomethyl groups, radical halogenation conditions are typically employed. lmaleidykla.lt This involves the use of reagents like NBS and a radical initiator, or exposure to UV light. libretexts.org The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen atom, followed by reaction with a bromine source to form the bromomethyl group.
Regio- and Stereoselectivity in Poly-Bromomethylation Reactions
The concepts of regioselectivity and stereoselectivity are central to understanding the synthesis of specific isomers of substituted benzenes. numberanalytics.comslideshare.net
Regioselectivity in the context of synthesizing this compound from a substituted precursor primarily relates to the challenge of selectively functionalizing five out of six possible positions on the benzene ring. Starting with a pentasubstituted precursor, such as pentamethylbenzene, simplifies this issue as the positions for bromination are already defined. However, if one were to attempt a stepwise synthesis from a less substituted benzene derivative, the directing effects of the existing substituents would play a critical role. libretexts.org For instance, alkyl groups are generally ortho-, para-directing activators, while bromomethyl groups are deactivating. libretexts.orglibretexts.org The interplay of these electronic effects can lead to complex mixtures of isomers. uh.edu
Stereoselectivity in the synthesis of this compound is not a primary concern as the target molecule itself is achiral and does not have stereocenters in the traditional sense. numberanalytics.com The bromomethyl groups can rotate freely around the single bond connecting them to the benzene ring. However, in the solid state, the conformation of the molecule can be influenced by intermolecular interactions. The study of stereoselective halogenation is more relevant in the synthesis of complex natural products or chiral molecules where the introduction of a halogen atom creates a stereogenic center. nih.gov
Purification and Characterization Techniques for Poly(bromomethyl)benzenes
The purification of poly(bromomethyl)benzenes, including the pentakis derivative, often relies on standard laboratory techniques. Due to their crystalline nature, recrystallization is a common method to obtain high-purity material. niscpr.res.in The choice of solvent for recrystallization is crucial and is determined empirically. Column chromatography can also be employed to separate the desired product from any side products or unreacted starting materials.
The characterization of this compound and related compounds involves a suite of spectroscopic and analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are invaluable for confirming the structure. sciencemadness.org The proton NMR spectrum would show characteristic signals for the methylene (B1212753) protons of the bromomethyl groups and the remaining aromatic proton. The carbon NMR would show distinct signals for the aromatic carbons and the methylene carbons.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. For instance, the mass spectrum of hexakis(bromomethyl)benzene shows a molecular ion peak and sequential loss of bromine atoms. niscpr.res.in
Elemental Analysis : This technique provides the percentage composition of carbon, hydrogen, and bromine in the sample, which can be compared to the calculated values for the proposed molecular formula to confirm its purity and identity. mdpi.com
Melting Point : A sharp and specific melting point is a good indicator of the purity of a crystalline compound. sciencemadness.org
A summary of the characterization data for the related compound, hexakis(bromomethyl)benzene, is presented in the table below.
| Technique | Observed Data for Hexakis(bromomethyl)benzene | Reference |
| ¹H NMR (CDCl₃) | δ 2.76 (s, CH₂Br) | niscpr.res.in |
| Mass Spec (m/z) | 642 (M+), 561 (M+-Br), 480 (M+-2Br), 399 (M+-3Br), 318 (M+-4Br), 237 (M+-5Br), 156 (M+-6Br) | niscpr.res.in |
| Melting Point | 200-201 °C | niscpr.res.in |
This data for a closely related, fully substituted analogue provides a useful reference for the expected analytical characteristics of this compound.
Intramolecular Cyclization and Ring-Closing Reactions
The dense arrangement of five reactive bromomethyl groups on a single benzene ring presents the theoretical possibility for intramolecular reactions, where different chains attached to the bromomethyl positions could react with each other to form complex, cage-like, or highly bridged cyclic structures. Such reactions would involve a two-step process: first, a functional group interconversion to introduce a nucleophilic group, followed by an intramolecular nucleophilic attack on one of the remaining bromomethyl sites.
However, a review of the scientific literature indicates that well-defined intramolecular cyclization or ring-closing reactions starting from this compound are not commonly reported. Several factors likely contribute to this observation:
Intermolecular Competition: The high concentration of reactive sites on the molecule significantly favors intermolecular reactions, where different molecules of this compound or their derivatives react with each other, leading to the formation of oligomers or insoluble polymers rather than discrete, cyclized monomers.
Steric Hindrance: The five substituents on the benzene ring create a sterically crowded environment. This congestion can make it difficult for the molecule to adopt the necessary conformation for two of its side chains to react with each other in an intramolecular fashion.
Ring Strain: The formation of small to medium-sized rings through intramolecular cyclization on adjacent or nearby positions of the benzene ring would likely introduce significant ring strain, making such products thermodynamically unfavorable.
While related, less-substituted compounds like 1,3,5-tris(bromomethyl)benzene (B90972) and 1,4-bis(bromomethyl)benzene (B118104) are frequently used as building blocks in the synthesis of cyclophanes and other macrocycles, these reactions are typically intermolecular, involving the reaction of the bromomethyl groups with a separate di- or tri-nucleophile. The synthesis of cage compounds from this compound would likely require highly controlled conditions, high-dilution techniques to disfavor intermolecular reactions, or template-assisted strategies to pre-organize the molecule for intramolecular cyclization, none of which are prominently documented.
Functional Group Interconversions on the Bromomethyl Groups
The primary and most synthetically useful transformations of this compound involve the functional group interconversion of its five bromomethyl groups. The benzylic carbon-bromine bond is susceptible to nucleophilic substitution (SN2) reactions, allowing the bromine atom to be replaced by a wide variety of nucleophiles. organic-chemistry.org This reactivity allows for the synthesis of a diverse range of penta-substituted benzene derivatives.
Conversion to Amines:
A key transformation is the synthesis of hexakis(aminomethyl)benzene from the related hexakis(bromomethyl)benzene, a process directly applicable to the pentakis- derivative. This is achieved via the Gabriel synthesis. The process involves two main steps:
Phthalimide (B116566) Substitution: this compound is treated with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the bromide ions to form the sterically hindered pentakis(phthalimidomethyl)benzene. This intermediate is stable and can be readily purified.
Hydrazinolysis: The phthalimide protecting groups are then removed by reaction with hydrazine (B178648) (N₂H₄). This step cleaves the amide bonds, releasing the primary amine and forming a stable phthalhydrazide (B32825) byproduct, yielding the desired pentakis(aminomethyl)benzene, typically isolated as its hydrochloride salt to improve stability and handling. illinois.edu
Further derivatization of the resulting amine is also possible, for example, by reaction with tosyl chloride to form the corresponding pentakis(tosylamide). illinois.edu
| Step | Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | Potassium Phthalimide | Pentakis(phthalimidomethyl)benzene | Gabriel Synthesis (Substitution) |
| 2 | Pentakis(phthalimidomethyl)benzene | Hydrazine (N₂H₄) | Pentakis(aminomethyl)benzene | Gabriel Synthesis (Deprotection) |
Conversion to Azides:
The bromomethyl groups can be readily converted to azidomethyl groups (–CH₂N₃). This is a standard SN2 reaction accomplished by treating this compound with an azide (B81097) salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researcher.life The resulting pentakis(azidomethyl)benzene is a versatile intermediate. The azide groups can be subsequently reduced to primary amines or used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecular fragments.
Conversion to Alcohols (Hydrolysis):
Hydrolysis of the bromomethyl groups to hydroxymethyl groups (–CH₂OH) can be achieved under various conditions. Reaction with water, often in the presence of a base like sodium hydroxide (B78521) or a carbonate salt to neutralize the HBr byproduct, will lead to the formation of pentakis(hydroxymethyl)benzene. Phase-transfer catalysts may be employed to facilitate the reaction between the organic-soluble starting material and the aqueous nucleophile.
| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Name/Type |
|---|---|---|---|
| -CH₂Br | Potassium Phthalimide, then Hydrazine | -CH₂NH₂ | Gabriel Synthesis |
| -CH₂Br | Sodium Azide (NaN₃) | -CH₂N₃ | Nucleophilic Substitution |
| -CH₂Br | Sodium Hydroxide (NaOH) / H₂O | -CH₂OH | Hydrolysis (Nucleophilic Substitution) |
| -CH₂Br | Sodium Cyanide (NaCN) | -CH₂CN | Nucleophilic Substitution |
| -CH₂Br | Sodium Thiolate (RSNa) | -CH₂SR | Nucleophilic Substitution |
These functional group interconversions transform the highly reactive this compound into more stable, yet still highly functionalized, building blocks for applications in supramolecular chemistry, materials science, and the synthesis of complex molecular architectures. organic-chemistry.orgillinois.edu
Applications in Supramolecular Chemistry and Self Assembly
Design and Synthesis of Host Molecules: An Uncharted Territory
The functionalization of aromatic cores with reactive groups is a cornerstone of supramolecular synthesis, providing the necessary handles for constructing intricate three-dimensional structures. The five bromomethyl groups of pentakis(bromomethyl)benzene would, in theory, offer multiple reaction sites for the synthesis of elaborate host molecules. However, the practical application of this potential appears to be undocumented in the context of several key classes of macrocycles.
Macrocyclic Architectures: A Noteworthy Absence
Macrocycles such as calixarenes, pillararenes, and corannulenes are fundamental to host-guest chemistry, prized for their pre-organized cavities and tunable properties. The synthesis of these structures typically relies on the condensation of specific phenolic, hydroquinone, or polycyclic aromatic hydrocarbon precursors. A comprehensive search of synthetic methodologies for these macrocycles does not yield any reported instances of this compound being utilized as a direct precursor or a key intermediate. The unique steric and electronic properties of a benzene (B151609) ring substituted with five bromomethyl groups may present synthetic challenges or lead to less stable or desirable macrocyclic structures compared to more established building blocks.
Cage Compounds and Coordination Polyhedra: A Missing Link
The principles of coordination-driven self-assembly and dynamic covalent chemistry have enabled the construction of a diverse array of molecular cages and polyhedra. These architectures are formed through the precise geometric arrangement of organic ligands and metal ions or through the reversible formation of covalent bonds. While poly-functionalized aromatic scaffolds are frequently employed as ligands or building blocks in the synthesis of such cage compounds, there is no specific mention in the literature of this compound being used for this purpose. The high reactivity of the bromomethyl groups could potentially lead to uncontrolled polymerization or the formation of complex, inseparable mixtures rather than discrete, well-defined cage structures.
Host-Guest Complexation Studies: A Consequence of Synthetic Absence
The investigation of host-guest complexation is predicated on the existence of the host molecule itself. As there are no reports on the successful synthesis of macrocycles or cage compounds from this compound, it follows that there are no subsequent studies on their binding affinities, selectivities, or the spectroscopic analysis of their interactions with guest molecules.
Investigation of Binding Affinities and Selectivities: No Data Available
The quantitative assessment of binding strengths (association constants) and the ability to selectively bind one guest over another are central to understanding and utilizing host-guest systems. Without any characterized host molecules derived from this compound, this field of inquiry remains entirely hypothetical for this specific compound.
Spectroscopic Probes for Host-Guest Interactions: A Silent Spectrum
Techniques such as NMR spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy are powerful tools for elucidating the nature of host-guest interactions. Changes in chemical shifts, absorption maxima, or emission intensity can provide detailed information about the binding event. However, the absence of any synthesized host systems from this compound means that no such spectroscopic investigations have been reported.
Molecular Recognition Phenomena: An Unwritten Chapter
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The design of synthetic receptors capable of high-fidelity molecular recognition is a major goal of supramolecular chemistry. The potential for a host molecule derived from this compound to exhibit interesting molecular recognition properties remains purely speculative due to the lack of its synthesis and characterization.
Directed Self-Assembly of Supramolecular Structures
The five bromomethyl substituents on the benzene core provide multiple sites for intermolecular interactions, which are crucial for guiding the self-assembly process. These interactions can be precisely engineered to create specific and predictable supramolecular architectures. The rigid benzene core ensures that the interacting groups are held in a well-defined spatial arrangement, which translates to the final assembled structure.
While specific studies detailing templated self-assembly exclusively with this compound are not extensively documented in publicly available research, the principle of using highly functionalized core molecules like it is well-established. In templated assembly, a molecule or ion acts as a template to organize complementary building blocks around it through non-covalent interactions. The reactive bromomethyl groups of this compound make it a potential candidate for such approaches, where it could serve as a central scaffold to direct the assembly of other molecules, although specific examples remain a subject for further research.
The self-assembly of this compound and related poly(bromomethyl)benzene derivatives is significantly influenced by a combination of non-covalent interactions, primarily halogen bonding and π-π stacking.
Halogen Bonding: The bromine atoms in the bromomethyl groups are key participants in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the crystal structures of related brominated aromatic compounds, various types of halogen bonds and other weak interactions are observed, such as Br···Br and C-H···Br contacts. These interactions play a crucial role in dictating the packing of the molecules in the solid state. The strength and directionality of these bonds help to stabilize the resulting supramolecular architectures.
π-π Stacking: The central benzene ring of this compound provides a planar aromatic surface capable of engaging in π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of π-π stacking can vary, including face-to-face (sandwich) or offset (parallel-displaced) arrangements. In highly substituted benzene derivatives, the substituents can influence the mode and strength of this stacking. The interplay between π-π stacking of the benzene cores and the halogen bonding involving the peripheral bromomethyl groups results in the formation of complex and well-defined three-dimensional networks. Theoretical calculations on hexasubstituted benzene derivatives have shown that peripheral groups are often oriented nearly perpendicular to the central ring, which can influence how molecules interact and stack.
The combination of these directional non-covalent forces allows for the programmed assembly of this compound into ordered supramolecular structures.
Role in Polymer Science and Macromolecular Architectures
Utilization as a Monomer in Polymer Synthesis
As a monomer, pentakis(bromomethyl)benzene can be described as an A5-type building block, where 'A' represents the reactive bromomethyl group. Its high functionality dictates the types of polymer structures it can form, often leading to highly branched or cross-linked architectures rather than linear chains.
This compound can participate in polycondensation reactions with appropriate Bx-type comonomers (where 'B' is a functional group reactive towards a bromomethyl group, such as a carboxylate or phenoxide). For example, in a Williamson ether synthesis-type polycondensation with a bisphenol (a B2 monomer), the bromomethyl groups would react to form ether linkages.
However, due to the high functionality (f=5) of this compound, the polymerization rapidly reaches the gel point, even at low fractional conversion, as predicted by the Flory-Stockmayer theory. This leads to the formation of an insoluble, cross-linked polymer network rather than a soluble, processable polymer. Therefore, its use as a simple comonomer in traditional polycondensation is limited unless reaction conditions are carefully controlled to favor the formation of hyperbranched structures over infinite networks.
The primary reaction mechanism for incorporating this compound into a polymer backbone is nucleophilic substitution. The bromine atom in each bromomethyl group is a good leaving group, and the benzylic carbon is susceptible to attack by a wide range of nucleophiles.
Common nucleophiles used in polymerization reactions with benzylic halides include:
Amines: Reaction with primary or secondary diamines can lead to the formation of polyamines. The high functionality of this compound would again favor the creation of a cross-linked network.
Carboxylates: Reaction with dicarboxylates yields polyesters.
Thiolates: Reaction with dithiols produces polythioethers.
In all these cases, the polymerization proceeds via the stepwise reaction of the nucleophilic groups of a comonomer with the electrophilic bromomethyl groups of this compound. The resulting polymer is typically a highly branched or cross-linked thermoset material.
Synthesis of Dendrimers and Hyperbranched Polymers
The symmetrical and highly functional nature of this compound makes it an ideal candidate for the core molecule in the synthesis of star-shaped polymers, dendrimers, and hyperbranched polymers. These macromolecules are of significant interest due to their unique properties, such as low solution viscosity, high solubility, and a large number of terminal functional groups compared to linear analogues.
Two primary strategies are used for the synthesis of well-defined dendrimers: the divergent method and the convergent method.
Divergent Approach: This method begins from a central core molecule and builds the dendrimer outwards, generation by generation. When using this compound as the core, the synthesis would proceed by reacting it with a monomer containing one nucleophilic group and two or more protected functional groups. After the initial reaction at the five bromomethyl sites, the protecting groups on the periphery are removed, creating a new reactive surface for the next generation to be added. This process is repeated to increase the size and functionality of the dendrimer. This "core-first" approach is the most direct way to incorporate this compound into a dendritic structure.
Convergent Approach: In this method, the synthesis starts from what will become the periphery of the dendrimer and builds inwards. Branched dendritic fragments, called dendrons, are synthesized first and then attached to a multifunctional core molecule in the final step. While this compound is not typically used in a convergent synthesis of dendrons, it could theoretically serve as the central core onto which pre-synthesized dendrons are attached.
The table below summarizes the key differences between these two approaches.
| Feature | Divergent Synthesis | Convergent Synthesis |
| Starting Point | Multifunctional Core | Peripheral Units (Dendrons) |
| Direction of Growth | Core to Periphery (Outward) | Periphery to Core (Inward) |
| Key Challenge | Incomplete reactions and side reactions leading to defects in outer generations. | Steric hindrance in the final step of attaching large dendrons to the core. |
| Purification | Difficult, as reactants and products are similar in size, especially in higher generations. | Relatively easy, as the final dendrimer is significantly larger than the dendron reactants. |
| Role of this compound | Ideal as the initial core molecule. | Can be used as the core for the final coupling step. |
Beyond its role as a central core, this compound can theoretically be used to functionalize or link existing dendritic structures. If a dendrimer or dendron is synthesized to have nucleophilic surface groups (e.g., -OH, -NH2, -COOH), it can react with this compound. Given its five reactive sites, a single molecule of this compound could act as a linker, connecting multiple dendrons. This would result in a "megamer" or a small, precisely cross-linked dendritic network. This approach allows for the creation of very high molecular weight, yet still well-defined, macromolecular architectures.
Cross-linking Agent in Polymer Network Formation
The most direct application of this compound in polymer science is as a high-efficiency cross-linking agent. Its five reactive arms can connect multiple linear or branched polymer chains to form a three-dimensional polymer network, drastically altering the material's properties from a soluble thermoplastic to an insoluble, infusible thermoset.
This process is particularly effective in living anionic polymerization. Pre-formed "living" polymer chains, such as polystyryllithium or poly(methyl methacrylate) anions, are highly nucleophilic. The addition of a small amount of this compound to the living polymer solution results in a rapid nucleophilic substitution reaction. The carbanion at the end of each living polymer chain attacks a bromomethyl group, forming a stable carbon-carbon bond and displacing the bromide ion.
Since one molecule of this compound can react with up to five polymer chains, it serves as the central junction point for a star-shaped polymer. If a stoichiometric amount is used, it can link many polymer chains together, leading to the formation of a macroscopic gel or a cross-linked network. This "arm-first" method is a common strategy for producing star polymers with a well-defined number of arms and arm molecular weight. nih.govkinampark.comnih.gov
The table below outlines potential cross-linking reactions involving this compound with various polymer types.
| Polymer Type | Reactive Functional Group | Linkage Formed by Cross-linking |
| Living Anionic Polymers (e.g., Polystyryllithium) | Carbanion (-C⁻Li⁺) | Carbon-Carbon |
| Polyamines / Polyimines | Primary/Secondary Amine (-NHR) | Tertiary Amine / Quaternary Ammonium |
| Polyols / Polyvinyl Alcohol | Hydroxyl (-OH) | Ether (-O-CH₂-Ar) |
| Polycarboxylates (e.g., Poly(acrylic acid)) | Carboxylate (-COO⁻) | Ester (-COO-CH₂-Ar) |
| Polythiols | Thiol (-SH) | Thioether (-S-CH₂-Ar) |
Preparation of Specialty Polymers with Tunable Architectures
The quintessentially multifunctional nature of this compound makes it an exceptional core molecule, or initiator, for the synthesis of star-shaped polymers. These are macromolecules composed of several linear polymer chains, or "arms," linked to a central core. The five bromomethyl groups on the benzene (B151609) ring can each initiate the growth of a polymer chain, leading to the formation of a five-arm star polymer.
This "core-first" approach is a cornerstone of modern polymer synthesis, enabling the production of materials with unique properties that differ significantly from their linear counterparts. The compact, globular structure of star polymers leads to lower solution and melt viscosities, higher solubility, and distinct rheological behaviors.
The general mechanism for the synthesis of a five-arm star polymer using this compound via ATRP involves the reaction of the initiator with a transition metal complex in a lower oxidation state. This generates a radical on each of the bromomethyl groups, which then initiates the polymerization of a chosen monomer. The process is a controlled one, with the transition metal complex reversibly deactivating the growing polymer chains, allowing for uniform growth of all five arms.
Detailed Research Findings
While specific studies focusing solely on this compound are not abundant in publicly accessible literature, its role can be understood through extensive research on analogous multifunctional benzylic bromide initiators, such as hexakis(bromomethyl)benzene (B1581562). Research in this area has demonstrated that such initiators are highly efficient in producing well-defined star polymers. researchgate.net
The synthesis of star polymers using these types of initiators allows for a high degree of architectural tunability. Key parameters that can be adjusted include:
Arm Length: By controlling the monomer-to-initiator ratio and the reaction time, the length of the polymer arms can be precisely determined.
Arm Composition: Different monomers can be used to create star polymers with arms of varying chemical compositions, leading to homopolymers or block copolymers. For instance, one could first polymerize a block of one monomer from the core and then introduce a second monomer to grow another block, resulting in five-arm star-block copolymers.
Functionality: The terminal ends of the polymer arms, which retain a bromine atom from the initiation process, can be further modified through nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, tailoring the polymer for specific interactions or subsequent chemical transformations.
The ability to create such diverse and complex macromolecular structures opens the door to a wide range of advanced materials. For example, amphiphilic star-block copolymers, with hydrophilic and hydrophobic arms, can self-assemble in solution to form micelles or other nanostructures, which have applications in drug delivery and nanotechnology.
The data presented in the following tables are illustrative of the types of results obtained in the synthesis of star polymers using multifunctional initiators, based on established principles of controlled radical polymerization.
Table 1: Illustrative Data for the Synthesis of a Five-Arm Star Polystyrene via ATRP
| Parameter | Value |
| Initiator | This compound |
| Monomer | Styrene |
| Catalyst System | CuBr / PMDETA |
| [Monomer]:[Initiator] Ratio | 500:1 |
| Theoretical Molecular Weight ( g/mol ) | 52,500 |
| Experimentally Determined Mn (GPC) | 51,200 |
| Polydispersity Index (PDI) | 1.15 |
Table 2: Tunability of Arm Length in Star Polymer Synthesis
| [Monomer]:[Initiator] Ratio | Target Degree of Polymerization (per arm) | Resulting Mn ( g/mol ) | PDI |
| 250:1 | 50 | 26,500 | 1.18 |
| 500:1 | 100 | 52,500 | 1.15 |
| 1000:1 | 200 | 104,500 | 1.20 |
Theoretical and Computational Investigations of Pentakis Bromomethyl Benzene and Its Derivatives
Quantum Chemical Studies on Molecular Conformation and Electronic Structure
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a sterically hindered molecule like Pentakis(bromomethyl)benzene, these methods would be invaluable in determining its preferred three-dimensional structure and the distribution of electrons.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically begin with a geometry optimization. This process systematically alters the molecular structure to find the lowest energy conformation. Given the five bulky bromomethyl substituents, one would expect significant steric strain, likely forcing the bromomethyl groups out of the plane of the benzene (B151609) ring. The final optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Once the minimum energy structure is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and spectroscopic behavior. A hypothetical data table for such calculated properties is presented below, based on typical outputs from DFT calculations.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These are example values and not from actual calculations.)
| Property | Predicted Value | Significance |
| Total Energy | -2580 Hartrees | Thermodynamic stability reference |
| HOMO Energy | -6.5 eV | Related to ionization potential and reactivity towards electrophiles |
| LUMO Energy | -1.2 eV | Related to electron affinity and reactivity towards nucleophiles |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and electronic excitation energy |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule |
Ab Initio Methods for Electronic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can be used to benchmark DFT results. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide more accurate electronic energies and properties, albeit at a significantly higher computational cost. For a molecule of this size, such calculations would be computationally demanding but could offer a more refined understanding of electron correlation effects on its structure and properties.
Mechanistic Insights into Reaction Pathways
The five bromomethyl groups of this compound are reactive sites, particularly for nucleophilic substitution and coupling reactions. Computational chemistry can provide detailed insights into the mechanisms of these reactions.
Transition State Analysis of Substitution and Coupling Reactions
For a nucleophilic substitution reaction, where a nucleophile replaces the bromine atom, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energy of the reactants and the transition state, the activation energy barrier can be determined. A lower activation energy implies a faster reaction. For this compound, steric hindrance from adjacent bromomethyl groups would likely influence the activation energy for substitution reactions.
Computational Modeling of Reactivity Profiles
DFT can also be used to model the reactivity of different sites in the molecule. By calculating reactivity descriptors such as Fukui functions or mapping the electrostatic potential on the molecule's surface, regions that are most susceptible to nucleophilic or electrophilic attack can be identified. For this compound, this would help in predicting whether all five bromomethyl groups have similar reactivity or if steric and electronic effects cause differences among them.
Simulations of Supramolecular Interactions and Self-Assembly Processes
The shape and electronic properties of this compound suggest that it could be a building block for supramolecular assemblies. While specific simulations are not available, we can infer its potential behavior from studies on other hexasubstituted benzenes. These molecules are known to form ordered structures through non-covalent interactions.
Molecular dynamics (MD) simulations could be employed to study how multiple this compound molecules interact and potentially self-assemble in different solvents. Such simulations would model the intermolecular forces, such as van der Waals interactions and electrostatic interactions, to predict how the molecules might pack in a condensed phase or in solution. The bulky and polarizable bromine atoms would play a significant role in directing these interactions. The asymmetry of the molecule, having one unsubstituted position on the benzene ring, could lead to more complex and less predictable packing arrangements compared to its hexasubstituted counterpart.
Molecular Dynamics Simulations of Host-Guest Systems
Molecular dynamics (MD) simulations offer a window into the dynamic interactions between a host molecule, such as a derivative of this compound, and a guest molecule. These simulations can elucidate the binding mechanisms, conformational changes, and thermodynamic parameters that govern the formation of host-guest complexes. While specific MD studies on this compound as a host are not extensively documented in publicly available literature, the principles can be understood from simulations on analogous aromatic systems.
Research in this area would typically involve defining a system containing the host molecule and one or more guest molecules in a solvent box. The interactions between all atoms are then calculated over time using a defined force field. Analysis of the resulting trajectories can provide detailed insights into the stability of the host-guest complex, the preferred binding sites, and the role of solvent molecules in the binding process.
Key Research Findings would likely focus on:
Binding Affinity and Specificity: Determining the free energy of binding for different guest molecules to understand the selectivity of the host.
Conformational Dynamics: Observing how the flexible bromomethyl groups of the host molecule adapt to accommodate the guest.
Solvent Effects: Quantifying the influence of the surrounding solvent on the stability and structure of the host-guest complex.
A hypothetical study might investigate the encapsulation of a small organic molecule within a cavity formed by a cyclized derivative of this compound. The simulation could reveal the key intermolecular interactions, such as halogen bonds or van der Waals forces, that stabilize the complex.
Force Field Development for Poly(bromomethyl)benzenes
The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of parameters and equations that define the potential energy of a system of atoms. For novel or uncommon molecules like poly(bromomethyl)benzenes, standard force fields may not be adequate, necessitating the development of specific parameters.
The development of a force field for poly(bromomethyl)benzenes would involve a systematic process of parameterization. This typically includes quantum mechanical (QM) calculations on smaller, representative fragments of the molecule to obtain reference data for bond lengths, angles, dihedral angles, and partial atomic charges. These QM data are then used to fit the parameters of the classical force field.
A significant challenge in parameterizing polyhalogenated compounds is accurately capturing the effects of halogen bonding and polarization. arxiv.org The presence of multiple bromine atoms can lead to complex electronic effects that are not always well-described by simple, non-polarizable force fields. nih.gov Therefore, the development of a polarizable force field, which allows for the redistribution of electron density in response to the local electric field, might be necessary for accurate simulations of these systems. nih.gov
Table 1: Illustrative Force Field Parameters for a Bromomethyl-Benzene Fragment
| Parameter Type | Atom Types | Value | Source |
| Bond Stretching | |||
| Equilibrium Distance | C_ar - C_ar | 1.40 Å | QM Calculations |
| Force Constant | C_ar - C_ar | 469 kcal/(mol·Å²) | QM Calculations |
| Equilibrium Distance | C_ar - C_alkyl | 1.51 Å | QM Calculations |
| Force Constant | C_ar - C_alkyl | 317 kcal/(mol·Å²) | QM Calculations |
| Equilibrium Distance | C_alkyl - Br | 1.94 Å | QM Calculations |
| Force Constant | C_alkyl - Br | 220 kcal/(mol·Å²) | QM Calculations |
| Angle Bending | |||
| Equilibrium Angle | C_ar-C_ar-C_ar | 120.0° | QM Calculations |
| Force Constant | C_ar-C_ar-C_ar | 85 kcal/(mol·rad²) | QM Calculations |
| Equilibrium Angle | C_ar-C_ar-C_alkyl | 120.0° | QM Calculations |
| Force Constant | C_ar-C_ar-C_alkyl | 70 kcal/(mol·rad²) | QM Calculations |
| Equilibrium Angle | C_ar-C_alkyl-Br | 112.0° | QM Calculations |
| Force Constant | C_ar-C_alkyl-Br | 50 kcal/(mol·rad²) | QM Calculations |
| Dihedral Torsions | |||
| Torsion Profile | C_ar-C_ar-C_alkyl-Br | V1, V2, V3 terms | QM Rotational Scans |
| Non-bonded | |||
| Lennard-Jones (Br) | ε (epsilon) | 0.35 kcal/mol | Literature/Fitting |
| σ (sigma) | 3.55 Å | Literature/Fitting | |
| Partial Charge (Br) | -0.15 e | Electrostatic Potential Fitting |
Note: The values in this table are for illustrative purposes and would need to be rigorously derived for a specific force field.
The development of a robust and transferable force field for poly(bromomethyl)benzenes is a critical step that would enable a wide range of computational studies, from predicting the bulk properties of materials to simulating complex biological interactions.
Advanced Materials Development and Functionalization Through Pentakis Bromomethyl Benzene
Fabrication of Advanced Polymeric Materials
The five reactive bromomethyl groups on the pentakis(bromomethyl)benzene molecule serve as active sites for a variety of polymerization and cross-linking reactions. This polyfunctionality is particularly valuable in creating polymers with complex, non-linear architectures, such as star-shaped polymers. In a common synthesis strategy known as the "arm-first" or "graft-to" method, pre-formed linear polymer chains (the "arms") with reactive ends are reacted with a multifunctional core molecule. nih.govnih.gov this compound is an ideal core for producing 5-arm star polymers, where five polymer chains are covalently bonded to the central benzene (B151609) ring. researchgate.net This architectural control allows for the creation of materials with unique solution and bulk properties compared to their linear counterparts. nih.gov
One of the primary strategies for improving the mechanical robustness of polymeric materials is through the introduction of cross-links between polymer chains. nih.govrevmaterialeplastice.ro Cross-linking agents are molecules that can form chemical bonds with two or more polymer chains, creating a three-dimensional network structure. nih.gov This network restricts the movement of polymer chains past one another, which can significantly enhance properties such as tensile strength, stiffness (elastic modulus), and thermal stability. mdpi.comresearchgate.net
This compound, with its five reactive sites, can act as a highly effective cross-linking agent. When incorporated into a polymer matrix, each of its bromomethyl groups can react with a polymer chain, creating a high-density network. This process transforms a soft or pliable material into a more rigid and durable one. The introduction of such cross-links is a well-established method for improving a material's resistance to stress cracking and dissolution in organic solvents. nih.gov
Table 1: Expected Impact of Cross-linking on Polymer Mechanical Properties
| Property | Effect of Cross-linking | Underlying Mechanism |
|---|---|---|
| Tensile Strength | Increase | Network structure distributes stress more effectively and prevents chain slippage. |
| Elastic Modulus (Stiffness) | Increase | Restricted chain mobility leads to a material that is more resistant to deformation. |
| Thermal Stability | Increase | The covalent network requires more energy to break down, raising the degradation temperature. |
| Solvent Resistance | Increase | Polymer chains are chemically locked in place and cannot be dissolved and carried away by a solvent. |
Functional coatings are thin layers of material applied to a surface to modify its properties, such as wettability, chemical resistance, or biocompatibility. The highly reactive nature of the bromomethyl groups makes this compound a suitable candidate for surface engineering.
One approach involves chemically grafting the molecule onto a substrate. The bromomethyl groups can react with functional groups on a surface (e.g., hydroxyl groups on glass or metal oxides), anchoring the molecule and presenting the remaining reactive sites for further modification. This allows for the creation of a versatile, functionalized surface layer.
Alternatively, this compound can be used to form a highly cross-linked polymer film directly on a surface. By initiating polymerization on the substrate, a thin, dense, and durable coating can be fabricated. The resulting coating would be expected to exhibit excellent thermal stability and chemical resistance due to its networked structure.
Integration into Photoresponsive Materials and Photoreactive Systems
Photoresponsive materials are substances that undergo a change in their properties upon exposure to light. The chemical structure of this compound suggests potential for its use in such systems. The central benzene ring is a chromophore, meaning it can absorb ultraviolet light. The presence of five heavy bromine atoms can, in theory, influence the photophysical processes of the molecule through the "heavy-atom effect," which can promote transitions between electronic states.
Furthermore, the carbon-bromine bond in the bromomethyl groups is known to be susceptible to photolytic cleavage, which can generate reactive radical species. This photoreactivity could potentially be harnessed to initiate polymerization reactions (photopolymerization) or to create light-induced cross-linking in a material, allowing for the spatial and temporal control of material properties using light.
Application in Flame Retardant Technologies via Bromine Content
Brominated compounds are widely used as highly effective flame retardants in a variety of plastics and textiles. detritusjournal.com Their primary mechanism of action occurs in the gas phase during combustion. High temperatures cause the carbon-bromine bonds to break, releasing bromine radicals into the flame. These bromine radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction, thus quenching the fire.
The effectiveness of a brominated flame retardant is closely related to its bromine content by weight. mdpi.com this compound possesses a very high percentage of bromine, making it a potent candidate for this application. When incorporated into a polymer, it can be released during a fire to suppress flame formation effectively. High molecular weight brominated flame retardants are often preferred as they are less likely to migrate out of the polymer matrix during the product's lifecycle. mdpi.com
Table 2: Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Bromine Content (% by mass) |
|---|---|---|---|---|
| This compound | 55231-64-6 | C₁₁H₁₁Br₅ | 542.73 | ~73.6% |
| Bromothis compound | 58828-53-8 | C₁₁H₁₀Br₆ | 621.62 | ~77.1% |
Note: Data sourced from chemical indexing services. chemindex.com
Precursor for Carbon-Rich Materials and Nanostructures
Carbon-rich materials, such as graphitic layers, carbon nanotubes, and other nanostructures, are of significant interest due to their exceptional electronic and mechanical properties. The synthesis of these materials often involves the thermal decomposition (pyrolysis) of organic precursor molecules.
This compound is a promising precursor for such applications due to its high carbon-to-hydrogen ratio and its pre-formed aromatic core. Upon heating to high temperatures in an inert atmosphere, the molecule is expected to undergo dehydrobromination (the elimination of hydrogen bromide). This process can create new carbon-carbon bonds between molecules, leading to the fusion of the benzene rings into larger, extended polycyclic aromatic systems. With controlled reaction conditions, this bottom-up approach could potentially be used to synthesize specific carbon nanostructures.
Future Research Directions and Emerging Applications of Pentakis Bromomethyl Benzene Chemistry
Exploration of Novel Synthetic Pathways for Derivatization
The five benzylic bromide functionalities of pentakis(bromomethyl)benzene are highly susceptible to nucleophilic substitution, making them ideal handles for introducing a wide array of chemical groups. While specific derivatization of this particular compound is an emerging area, the reactivity can be inferred from similar, highly substituted bromomethylated aromatics like its hexa-substituted counterpart.
Future research will likely focus on exploiting this reactivity to develop novel synthetic pathways. A key area of exploration is the selective and sequential substitution of the bromomethyl groups. Achieving control over the substitution pattern would allow for the programmed synthesis of multi-functionalized benzene (B151609) derivatives with precisely arranged functionalities, a significant challenge in synthetic chemistry. sciencedaily.com
One promising avenue is the adaptation of established reactions, such as the Gabriel synthesis, which has been successfully used to convert hexakis(bromomethyl)benzene (B1581562) into hexakis(aminomethyl)benzene. researchgate.net This process involves nucleophilic substitution with potassium phthalimide (B116566) followed by hydrazinolysis. researchgate.net Applying similar methodologies to this compound could yield pentakis(aminomethyl)benzene, a precursor for ligands, pharmaceuticals, and materials.
Further exploration could involve reactions with a diverse range of nucleophiles to introduce functionalities such as:
Azides: For use in "click chemistry" via the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of complex molecular fragments.
Thiols: To create multivalent thioether compounds, which could serve as ligands for heavy metals or as building blocks for self-assembled monolayers on gold surfaces.
Alkoxides and Phenoxides: To synthesize poly-ether derivatives, potentially leading to novel host molecules or materials with specific dielectric properties.
Carboxylates: To form ester linkages, which can be designed to be hydrolyzable for applications like drug delivery systems.
The development of these synthetic routes will provide access to a new library of pentasubstituted benzene derivatives, each with unique properties and potential applications.
| Potential Nucleophile | Resulting Functional Group | Potential Application Area |
| Potassium Phthalimide | Primary Amine (-CH₂NH₂) | Ligand Synthesis, Polyamides |
| Sodium Azide (B81097) | Azide (-CH₂N₃) | Click Chemistry, Bioconjugation |
| Sodium Thiolate | Thioether (-CH₂SR) | Nanoparticle Functionalization |
| Sodium Phenoxide | Aryl Ether (-CH₂OAr) | Host-Guest Chemistry |
| Sodium Carboxylate | Ester (-CH₂OOCR) | Pro-drugs, Biodegradable Materials |
Integration into Responsive and Adaptive Supramolecular Systems
Supramolecular chemistry relies on non-covalent interactions to construct large, ordered assemblies from smaller molecular components. beilstein-journals.org Benzene derivatives bearing multiple hydrogen-bonding groups, such as amides, are well-known for their ability to self-assemble into complex structures. semanticscholar.orgrsc.org The derivatization of this compound into molecules with five such interaction sites opens the door to creating novel supramolecular systems.
For instance, converting the bromomethyl groups to amide functionalities would yield a pentatopic version of the widely studied benzene-1,3,5-tricarboxamides (BTAs). semanticscholar.orgrsc.org While BTAs typically form one-dimensional, rod-like structures stabilized by threefold hydrogen bonding, a pentasubstituted analogue could lead to more complex and potentially responsive architectures. semanticscholar.orgrsc.org The lower symmetry compared to hexa-substituted systems might introduce frustration in packing, leading to the formation of finite aggregates or dynamic, stimulus-responsive polymers. nih.gov
Future research could focus on designing pentakis-functionalized benzene derivatives that can be integrated into:
Smart Gels: Where the self-assembly and disassembly of the supramolecular fibers can be triggered by external stimuli like pH, temperature, or light, leading to a change in the material's viscosity.
Molecular Capsules: By designing derivatives with inwardly pointing recognition sites, the pentasubstituted scaffold could form container-like structures capable of encapsulating guest molecules.
Liquid Crystals: The unique geometry could be exploited to create new mesophases with interesting optical or electronic properties.
The ability to introduce five distinct side chains provides a high degree of tunability, allowing for the fine-control of solubility, aggregation behavior, and responsiveness, making this scaffold highly attractive for advanced supramolecular design. nih.gov
Development of Advanced Catalytic Systems Based on its Scaffold
The rigid, well-defined structure of the benzene ring makes this compound an excellent candidate for a "scaffolding catalyst." nih.gov In this concept, a molecular scaffold pre-organizes both a catalytic moiety and a substrate-binding site in close proximity, mimicking the efficiency of enzymes by promoting pseudo-intramolecular reactions. nih.gov This approach can lead to significant rate enhancements and high selectivity. nih.gov
The five reactive sites on this compound offer a unique platform for creating multifunctional catalysts. Researchers can envision attaching different chemical entities to the scaffold, for example:
A known organocatalytic group (e.g., a proline or thiourea (B124793) derivative).
A substrate recognition site (e.g., a crown ether or a hydrogen-bonding motif).
Solubilizing groups to ensure compatibility with the reaction medium.
A second, different catalytic group for cooperative or cascade catalysis.
This modular approach allows for the systematic optimization of the catalyst's properties. By varying the length and flexibility of the linkers connecting the functional units to the benzene core, the spatial arrangement of the active sites can be precisely tuned to fit a specific transition state. The pentasubstituted pattern allows for a more complex and potentially more effective arrangement of these components than simpler di- or tri-substituted scaffolds.
| Functional Unit Attached to Scaffold | Purpose in Catalytic System | Example Moiety |
| Catalytic Group | To perform the chemical transformation | Proline, DMAP, Thiourea |
| Substrate Binding Site | To bind and orient the reactant | Crown Ether, Cyclodextrin |
| Solubility Modifier | To control solubility in various solvents | Polyethylene Glycol (PEG) chains |
| Second Catalytic Group | To enable cascade or cooperative catalysis | A Lewis acid or base |
Applications in Next-Generation Functional Materials and Nanoscience
The high density of reactive sites on this compound makes it a highly attractive building block for the synthesis of advanced functional materials and nanostructures. Its ability to form five covalent bonds in a defined spatial arrangement is particularly valuable for creating porous crystalline polymers known as Covalent Organic Frameworks (COFs). mdpi.comnih.gov
COFs are constructed from molecular building blocks that are stitched together with strong covalent bonds to form extended, porous, and crystalline structures. mdpi.comnih.gov While many COFs are built from linkers with two, three, or four points of connection, the use of a five-connector node like a this compound derivative could lead to the formation of novel network topologies that are not accessible with more conventional building blocks. These new frameworks could exhibit unique pore shapes and sizes, leading to applications in:
Gas Storage and Separation: Where the specific pore environment allows for the selective adsorption of certain gases.
Heterogeneous Catalysis: By functionalizing the pore walls with catalytic sites.
Sensing: Where the interaction of analytes with the framework leads to a detectable optical or electronic signal.
Beyond COFs, the dense functionalization of this molecule is relevant for creating other carbon-based nanomaterials. For example, the polymerization of aromatic molecules under high pressure can lead to the formation of "carbon nanothreads," which are one-dimensional, diamond-like structures with exceptional strength. carnegiescience.edubohrium.com this compound could serve as a precursor for novel, functionalized nanothreads or other densely cross-linked polymers with high thermal stability and mechanical strength. Its use in creating all-benzene multi-macrocyclic nanocarbons is another exciting possibility. bohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
